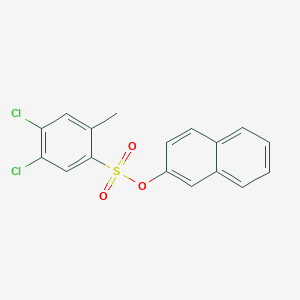
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is a chemical compound with versatile applications in scientific research. Its unique properties make it valuable in organic synthesis, material science, and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with naphthalen-2-ol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of chlorinated compounds and sulfonyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include naphthalen-2-yl derivatives with various substituents replacing the sulfonate group.
Oxidation Reactions: Oxidized naphthalene derivatives.
Reduction Reactions: Reduced naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate finds applications in several fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Development: Plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and naphthalene moieties. These interactions can lead to various biochemical effects, depending on the specific application and target molecule. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituents.
Naphthalen-2-yl benzenesulfonate: Similar structure without the methyl and chlorine substituents.
Uniqueness
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzenesulfonate moiety. These substituents can influence the compound’s reactivity and interactions, making it distinct from its analogs .
Propiedades
IUPAC Name |
naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONOCGJLNBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













